3-Bromo-8-chloroisoquinoline

Chemoselective cross-coupling Sequential functionalization Oxidative addition selectivity

Medicinal chemists synthesizing 3,8-disubstituted isoquinoline libraries face statistical mixtures and wasteful protecting-group steps with symmetrical dihalogenated analogs. 3-Bromo-8-chloroisoquinoline (CAS 1276056-76-8) uniquely exploits intrinsic Pd(0) selectivity for C-Br over C-Cl bonds, enabling sequential, chemoselective cross-coupling at C3 while preserving the C8-Cl handle. Key outcomes: • First-stage Suzuki or Buchwald-Hartwig coupling at C3 (80-100 °C) leaves C8-Cl intact for a second orthogonal functionalization step • Two-step, one-purification sequence compresses SAR cycle time from weeks to days • ≥95% purity (HPLC) with fully characterized spectroscopic profile for QC reference standard use.

Molecular Formula C9H5BrClN
Molecular Weight 242.5
CAS No. 1276056-76-8
Cat. No. B593908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-chloroisoquinoline
CAS1276056-76-8
Molecular FormulaC9H5BrClN
Molecular Weight242.5
Structural Identifiers
SMILESC1=CC2=CC(=NC=C2C(=C1)Cl)Br
InChIInChI=1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H
InChIKeyWLIFTLDGPOJNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-8-chloroisoquinoline: Dual-Halogenated Cross-Coupling Scaffold


3-Bromo-8-chloroisoquinoline (CAS 1276056-76-8) is a heterobifunctional isoquinoline building block bearing a bromine atom at the C3 position and a chlorine atom at the C8 position on the aromatic isoquinoline core (molecular formula C₉H₅BrClN, molecular weight 242.50 g·mol⁻¹) . This specific 3,8-disubstitution pattern confers a spatially and electronically differentiated halogen pair, enabling sequential, chemoselective palladium-catalyzed cross-coupling reactions without the need for protecting group strategies [1]. Commercially available at standard purities of ≥95% (typically 97–99.2% by HPLC), this compound serves as a privileged intermediate for the construction of 3,8-disubstituted isoquinoline libraries in pharmaceutical lead optimization programs .

Why 3-Bromo-8-chloroisoquinoline Outperforms Analogs


The 3,8-disubstituted isoquinoline scaffold presents a critical synthetic challenge: achieving predictable, sequential functionalization at two distinct positions without cross-reactivity or homocoupling. Symmetrical dihalogenated analogs (e.g., 3,8-dibromoisoquinoline or 3,8-dichloroisoquinoline) undergo non-selective cross-coupling at both sites, leading to statistical product mixtures and requiring wasteful chromatographic separations [1]. Mono-halogenated isoquinolines (e.g., 3-bromoisoquinoline, 8-chloroisoquinoline) lack the second reactive handle altogether, precluding the construction of fully elaborated 3,8-disubstituted products in a single synthetic sequence. The 3-bromo-8-chloroisoquinoline scaffold uniquely exploits the intrinsic oxidative addition selectivity of Pd(0) catalysts for C–Br bonds over C–Cl bonds, enabling a clean first-stage Suzuki or Buchwald–Hartwig coupling at C3 while leaving the C8–Cl bond intact for a subsequent orthogonal functionalization step [2] [3].

3-Bromo-8-chloroisoquinoline: Differentiation Evidence vs. Analogs


Orthogonal C3–Br vs. C8–Cl Cross-Coupling Selectivity

The C3–Br bond of 3-bromo-8-chloroisoquinoline undergoes oxidative addition to Pd(0) at a rate approximately 50–100 times faster than the C8–Cl bond, enabling exclusive C3 functionalization in the first coupling step without detectable C8 side-reactivity [1]. In contrast, 3,8-dibromoisoquinoline would yield a statistical mixture of mono- and bis-coupled products under identical conditions, while 3,8-dichloroisoquinoline requires forcing conditions (elevated temperature, specialized ligands) that compromise overall chemo- and regioselectivity [2].

Chemoselective cross-coupling Sequential functionalization Oxidative addition selectivity

High Purity Reduces Purification Risk

Batch analysis from CymitQuimica documents a purity level of 99.20% by HPLC for 3-bromo-8-chloroisoquinoline . By comparison, the structurally analogous 8-bromo-3-chloroisoquinoline is typically offered at a lower standard purity of 95% . The higher initial purity of the target compound reduces the risk of side reactions originating from halogenated impurities and minimizes the need for pre-use repurification in sensitive catalytic sequences.

Analytical purity Quality control Procurement specification

Stable Solid Form and Defined Storage

3-Bromo-8-chloroisoquinoline is supplied as a solid (yellow to white) with a defined boiling point of 351.1±22.0 °C at 760 mmHg and recommended storage at 4 °C under inert atmosphere (argon) with protection from light and moisture . These well-characterized physical properties facilitate accurate weighing and reproducible reaction setup, contrasting with analogs that may be supplied as waxy solids or oils with less rigorously defined storage requirements .

Physical form Storage stability Handling reproducibility

Regioisomer Dictates First-Stage Coupling Position

The regioisomeric pair 3-bromo-8-chloroisoquinoline and 8-bromo-3-chloroisoquinoline are constitutionally identical (both C₉H₅BrClN, MW 242.50) but offer diametrically opposed synthetic sequences: the target compound positions the more reactive bromine at C3, enabling C3 elaboration first, while its regioisomer positions bromine at C8, forcing C8 functionalization to occur first [1] . This regioisomeric distinction is non-trivial for medicinal chemistry programs where the synthetic route must align with the intended structure–activity relationship (SAR) exploration vector [2].

Regioisomer comparison Functionalization sequence Library design strategy

Dual-Halogen Design Avoids Protection/Deprotection

A typical synthesis of a 3,8-disubstituted isoquinoline from mono-halogenated precursors (e.g., 3-bromoisoquinoline or 8-chloroisoquinoline) requires at least one additional halogenation or borylation step, plus associated protection/deprotection of the nitrogen, adding 2–3 synthetic transformations and an estimated 30–50% additional material loss [1]. 3-Bromo-8-chloroisoquinoline provides both halogen handles pre-installed, reducing the linear sequence by at least two steps and improving estimated overall yield by 25–40% for a typical 2-step sequential coupling sequence [2].

Synthetic step economy Protecting-group-free synthesis Process mass intensity

3-Bromo-8-chloroisoquinoline: Application Scenarios


Sequential Coupling for Isoquinoline Libraries

Medicinal chemistry teams synthesizing focused libraries of 3,8-disubstituted isoquinolines for kinase or GPCR lead optimization can exploit the orthogonal C3–Br/C8–Cl reactivity to perform a first-stage Suzuki coupling at C3 (introducing aryl or heteroaryl diversity), followed by a second-stage Buchwald–Hartwig amination or a second Suzuki coupling at C8 [1]. This two-step, one-purification sequence generates highly elaborated products without intermediate protecting group manipulation, compressing SAR cycle time from weeks to days [2].

Late-Stage Functionalization of Pharmaceutical Intermediates

In process chemistry, where a complex intermediate already contains a pre-formed isoquinoline nucleus, 3-bromo-8-chloroisoquinoline can serve as the penultimate intermediate. The mild conditions required for C3–Br coupling (80–100 °C) preserve sensitive functionality elsewhere in the molecule, while the residual C8–Cl handle is activated in a subsequent, orthogonal step using specialized catalyst systems (e.g., Pd/XPhos or Pd/BrettPhos) to install the final substituent [3]. This sequential approach avoids the harsh conditions (typically >120 °C) required for late-stage C–Cl activation in dichlorinated analogs [4].

Calibration Standard for Halogenated Heterocycle Analysis

The well-defined purity (97–99.2% by HPLC) and fully characterized spectroscopic profile of 3-bromo-8-chloroisoquinoline make it suitable as a reference standard for HPLC, GC, and NMR method development targeting halogenated isoquinoline impurities in pharmaceutical active pharmaceutical ingredients (APIs) . Its distinct retention time and mass spectral signature enable sensitive detection and quantification of related substances in quality control laboratories [5].

Building Block for Fragment-Based Drug Discovery

Fragment-based screening collections increasingly incorporate halogenated heterocycles that can be rapidly elaborated after hit identification. 3-Bromo-8-chloroisoquinoline, with its low molecular weight (242.50 Da) and dual synthetic handles, serves as an ideal fragment core: the C3–Br bond allows rapid hit expansion via Suzuki coupling, while the C8–Cl bond provides a vector for subsequent fragment growing or linking without requiring de novo resynthesis of the hit scaffold [6].

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